2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

Catalog No.
S11904075
CAS No.
M.F
C11H9N3O
M. Wt
199.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanen...

Product Name

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7+

InChI Key

SZBFQHSARXPZMF-BQYQJAHWSA-N

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)O

Isomeric SMILES

C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/O

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety and a nitrile functional group. The molecular formula for this compound is C₁₁H₉N₃O, and it has a molecular weight of approximately 199.21 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its structural features that may influence biological activity and reactivity in various

Typical for compounds containing nitriles and imidazole derivatives:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: The presence of the benzimidazole ring allows for potential cyclization reactions, which can yield more complex structures.
  • Condensation Reactions: The carbonyl group in the oxobutanenitrile structure can participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile exhibit various biological activities, including:

  • Antioxidant Activity: Some derivatives have shown promise as antioxidants, potentially useful in reducing oxidative stress in biological systems .
  • Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit microbial growth, making them candidates for pharmaceutical development.
  • Cytotoxic Effects: Preliminary studies suggest that certain analogs may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Benzimidazole Ring: This can be achieved through condensation reactions between o-phenylenediamine and carboxylic acids or other suitable precursors.
  • Introduction of the Nitrile Group: This is often accomplished by reacting an appropriate intermediate with a cyanide source.
  • Oxidation Steps: If necessary, oxidation steps may be included to convert alcohols to carbonyl groups.

These methods allow for the controlled synthesis of the target compound with desired purity and yield.

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress or microbial infections.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may also find applications in developing novel materials due to its chemical properties.

Interaction studies are crucial for understanding how 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and pharmacodynamics.

Such studies are essential for evaluating the therapeutic potential of this compound.

Similar Compounds

Several compounds share structural similarities with 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile301344-08-1Similar imidazole structure; potential biological activity
1H-Benzimidazole derivativesVariousKnown for diverse biological activities; structurally related
1-(1,3-benzodioxol-5-yl)butane-1,3-dione56221-42-2Contains similar functional groups; explored for medicinal properties

These compounds highlight the uniqueness of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile while also demonstrating its potential as part of a broader class of biologically active molecules.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

199.074561919 g/mol

Monoisotopic Mass

199.074561919 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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